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Compound of Interest |

Compound Name: 2-Bromo-6-fluoro-3-methylaniline
CAS No.: 1504951-15-8
Cat. No.: B1447860
. J

Executive Summary

2-Bromo-6-fluoro-3-methylaniline is a trisubstituted benzene derivative characterized by a
specific substitution pattern that imparts unique electronic and steric properties. In drug
discovery, this scaffold serves as a high-value building block, particularly for modulating
metabolic stability via fluorine insertion and enabling palladium-catalyzed cross-coupling
reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) at the bromine site.

This guide focuses on the molecular weight as a primary validation metric, dissecting the
isotopic signatures required for precise mass spectrometry identification, and outlines a robust
synthetic pathway for laboratory fabrication.

Key ldentifier Value

IUPAC Name 2-Bromo-6-fluoro-3-methylaniline
CAS Number 1504951-15-8

Molecular Formula CsH7BrFN

Monoisotopic Mass 202.9746 Da (7°Br)

Average Mol.[1][2][3][41[5][6][7][8] Weight 204.04 g/mol
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Physicochemical Profile & Molecular Weight
Analysis

For researchers, the "molecular weight" of this compound is not a single number but a distinct
isotopic distribution pattern. Due to the presence of Bromine (Br), the mass spectrum does not
show a single parent peak but rather a 1:1 doublet.

Isotopic Signature (Mass Spectrometry)

The natural abundance of bromine isotopes—7°Br (50.69%) and 8Br (49.31%)—dictates the
mass spectral appearance.

e Peak A (M): Contains 7°Br. Mass = 202.97 Da.
e Peak B (M+2): Contains 8Br. Mass = 204.97 Da.

Validation Criteria: A pure sample must exhibit two primary peaks at m/z 203 and 205 (in
positive ion mode, [M+H]*) with a relative intensity ratio of approximately 1:1. Deviations from
this ratio indicate contamination (e.g., by the non-brominated precursor or dibromo impurities).

Isotope Variant Exact Mass (Da) Abundance m/z [M+H]*

79Br-Isotopologue 202.9746 ~50.7% 203.98

81Br-Isotopologue 204.9726 ~49.3% 205.98
Solubility & Stability

 Lipophilicity (LogP): Predicted ~2.4—2.[8]8. The fluorine atom increases lipophilicity relative
to the non-fluorinated analogue, enhancing membrane permeability in biological assays.

e pKa: The aniline nitrogen is less basic than unsubstituted aniline due to the electron-
withdrawing inductive effect (-1) of the ortho-fluorine and ortho-bromine atoms.

o Storage: Light-sensitive. Brominated anilines can undergo photo-degradation. Store at 2—
8°C in amber vials under inert atmosphere (Argon/Nitrogen).
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Synthetic Protocol: Regioselective Fabrication

Synthesis of 2-Bromo-6-fluoro-3-methylaniline requires controlling the regioselectivity of
electrophilic aromatic substitution. The most direct and high-fidelity route involves the
bromination of 2-fluoro-5-methylaniline.

Retrosynthetic Logic

Direct bromination of 2-fluoro-3-methylaniline yields the wrong isomer (6-bromo-2-fluoro-3-
methylaniline).[2] To achieve the target structure (Br at 2, Me at 3, F at 6 relative to amine), one
must start with 2-fluoro-5-methylaniline.

Starting Material: 2-Fluoro-5-methylaniline (CAS 452-63-1).
e Reagent: N-Bromosuccinimide (NBS) or Br-.

e Mechanism: The amino group (-NH2) directs ortho/para. The 2-position is blocked by
Fluorine. The 4-position (para) and 6-position (ortho) are open.

+ Regiochemistry: Bromination at the 6-position of the scaffold (which becomes position 2 in
the final IUPAC numbering) yields the target.

Workflow Diagram

Precursor:
2-Fluoro-5-methylaniline
(CAS 452-63-1)

" ; Purification: : ~60-700° Target:
Electrsoupbrzll:fu?(r)%manc | Column Chromatography Yield ~60-70% 1 2-Bromo-6-fluoro-3-methylaniline

| _—V (Sep. from 4-Br isomer) (CAS 1504951-15-8)

Reagent:
NBS (1.05 eq)
Solvent: DMF, 0°C

Click to download full resolution via product page

Figure 1: Synthetic pathway utilizing regioselective bromination. Note that the IUPAC
numbering shifts upon bromination.

Step-by-Step Methodology
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 Dissolution: Dissolve 2-fluoro-5-methylaniline (10 mmol) in anhydrous DMF (20 mL) or
Acetonitrile.

e Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise over 30
minutes to minimize poly-bromination.

e Reaction: Stir at 0°C for 2 hours, then warm to room temperature. Monitor via TLC
(Hexane/EtOAc 4:1).

e Quench: Pour mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

 Purification: The reaction may produce the para-isomer (4-bromo-2-fluoro-5-methylaniline)
as a byproduct. Separate via silica gel flash chromatography (Gradient: 0-10% EtOAc in
Hexanes). The target isomer (ortho-bromo) typically elutes differently due to the "ortho effect"
and hydrogen bonding potential.

Analytical Validation (QC)

Trustworthiness in chemical biology relies on rigorous QC. The following self-validating system
ensures the identity of the compound.

Mass Spectrometry Workflow

The presence of the 1:1 doublet is the "Pass/Fail" gate.
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Figure 2: LC-MS validation workflow for brominated aniline derivatives.

NMR Characterization[11]

 1H NMR (400 MHz, CDCls):
o Methyl Group: Singlet (or doublet due to F-coupling) at ~2.3 ppm (3H).
o Aromatic Protons: Two protons.
» H-4: Doublet of doublets (coupling with H-5 and F-6).

= H-5: Doublet of doublets.
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o Amine: Broad singlet at ~3.8-4.2 ppm (2H, exchangeable with D20).

Applications in Drug Discovery

The 2-Bromo-6-fluoro-3-methylaniline scaffold is a "privileged structure” for late-stage
diversification.

o Buchwald-Hartwig Amination: The bromine at position 2 is sterically hindered by the adjacent
methyl group but remains active for Pd-catalyzed amination. This allows the construction of
biaryl amines common in kinase inhibitors.

e Suzuki-Miyaura Coupling: Conversion of the bromide to a boronic acid enables coupling with
heteroaryl halides, extending the carbon skeleton.

o Metabolic Blocking: The fluorine at position 6 (ortho to the amine) blocks metabolic
hydroxylation at this site and modulates the pKa of the aniline, potentially improving the oral
bioavailability of the final drug candidate.

Safety & Handling (SDS Summary)

o Hazards: Acute toxicity (Oral/Dermal/Inhalation), Skin Irritation (Category 2), Eye Irritation
(Category 2A).

 Signal Word: Warning.
» Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

o First Aid: In case of skin contact, wash immediately with soap and water. Brominated anilines
can be absorbed through the skin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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